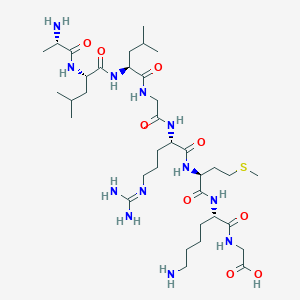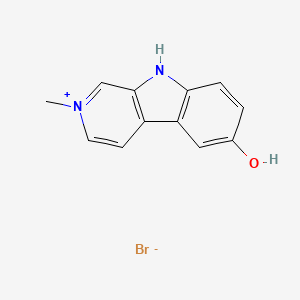
6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide is a compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids with a pyrido[3,4-b]indole structure. These compounds are known for their diverse biological activities, including neuroprotective, cognitive-enhancing, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide typically involves the methylation of beta-carboline derivatives. One common method is the reaction of 6-hydroxy-beta-carboline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The carbolinium ion can be reduced to the corresponding carboline.
Substitution: The methyl group at the 2-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of 6-oxo-2-methyl-9H-beta-carbolin-2-ium bromide.
Reduction: Formation of 6-hydroxy-2-methyl-9H-beta-carboline.
Substitution: Formation of various 2-substituted beta-carboline derivatives.
Scientific Research Applications
6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its interactions with enzymes and receptors in biological systems.
Medicine: Investigated for its potential neuroprotective and anti-cancer properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially enhancing cognitive function . Additionally, it may interact with serotonin receptors, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methyl-9H-beta-carbolin-2-ium bromide: Similar structure with a methoxy group instead of a hydroxyl group at the 6-position.
9-Methyl-beta-carboline: Lacks the hydroxyl group at the 6-position and has a methyl group at the 9-position.
Harmine: A natural beta-carboline with a methoxy group at the 7-position
Uniqueness
6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxyl group at the 6-position and the methyl group at the 2-position contribute to its ability to interact with various molecular targets, making it a valuable compound for scientific research .
Properties
CAS No. |
138329-25-6 |
|---|---|
Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol;bromide |
InChI |
InChI=1S/C12H10N2O.BrH/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14;/h2-7,15H,1H3;1H |
InChI Key |
UHPBYPYNLIQMAA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


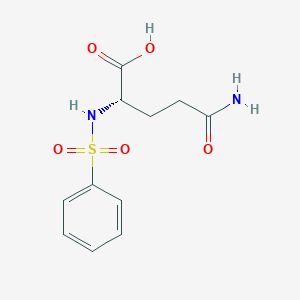
![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
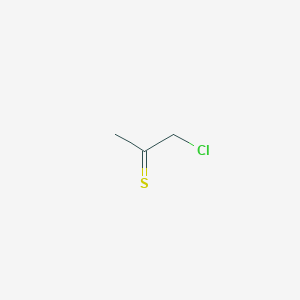
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
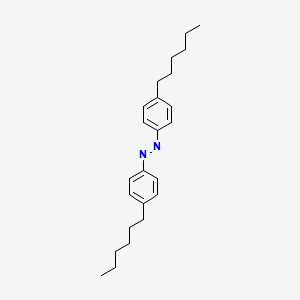
![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)
